molecular formula C10H15NO B6252468 (4-tert-butylpyridin-2-yl)methanol CAS No. 67141-18-8

(4-tert-butylpyridin-2-yl)methanol

Cat. No.: B6252468
CAS No.: 67141-18-8
M. Wt: 165.2
InChI Key:
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Description

(4-tert-butylpyridin-2-yl)methanol is an organic compound with the molecular formula C10H15NO It is a derivative of pyridine, featuring a tert-butyl group at the 4-position and a hydroxymethyl group at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-tert-butylpyridin-2-yl)methanol typically involves the reaction of 4-tert-butylpyridine with formaldehyde under basic conditions. The reaction proceeds through the formation of an intermediate, which is subsequently reduced to yield the desired product. The reaction conditions often include the use of a base such as sodium hydroxide or potassium hydroxide, and the reaction is carried out at elevated temperatures to ensure complete conversion .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as distillation or recrystallization.

Chemical Reactions Analysis

Types of Reactions

(4-tert-butylpyridin-2-yl)methanol can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.

    Reduction: The compound can be reduced to form the corresponding alkane.

    Substitution: The pyridine ring can undergo electrophilic substitution reactions, such as halogenation or nitration.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Electrophilic substitution reactions often require catalysts such as iron(III) chloride (FeCl3) or aluminum chloride (AlCl3).

Major Products Formed

    Oxidation: The major products include 4-tert-butylpyridine-2-carboxaldehyde and 4-tert-butylpyridine-2-carboxylic acid.

    Reduction: The major product is 4-tert-butylpyridine-2-methane.

    Substitution: Products depend on the substituent introduced, such as 4-tert-butyl-2-chloropyridine or 4-tert-butyl-2-nitropyridine.

Scientific Research Applications

(4-tert-butylpyridin-2-yl)methanol has several applications in scientific research:

Mechanism of Action

The mechanism of action of (4-tert-butylpyridin-2-yl)methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxymethyl group can form hydrogen bonds with active sites, while the pyridine ring can participate in π-π interactions with aromatic residues. These interactions can modulate the activity of the target molecule, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

    4-tert-butylpyridine: Lacks the hydroxymethyl group, making it less versatile in chemical reactions.

    2-hydroxymethylpyridine: Lacks the tert-butyl group, affecting its steric and electronic properties.

    4-tert-butyl-2-chloropyridine: Contains a chlorine atom instead of a hydroxymethyl group, leading to different reactivity.

Uniqueness

(4-tert-butylpyridin-2-yl)methanol is unique due to the presence of both the tert-butyl and hydroxymethyl groups. This combination imparts distinct steric and electronic properties, making it a valuable compound in various chemical transformations and applications .

Properties

CAS No.

67141-18-8

Molecular Formula

C10H15NO

Molecular Weight

165.2

Purity

95

Origin of Product

United States

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